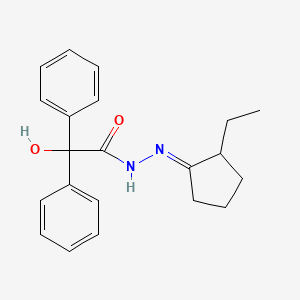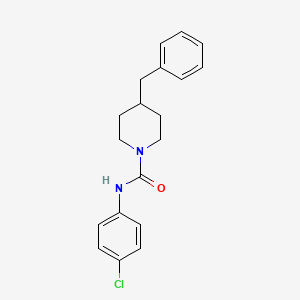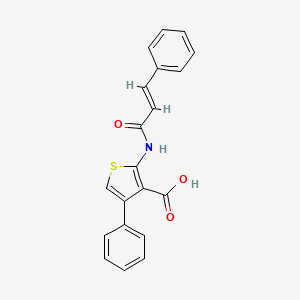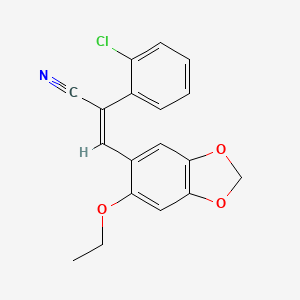![molecular formula C21H26N2O B5720797 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5720797.png)
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been researched for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide inhibits the activity of BTK by binding to the enzyme's active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation. 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activation of BTK and downstream signaling pathways in cancer cells. It has also been shown to induce apoptosis in cancer cells. In addition, 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to have anti-inflammatory effects, as it inhibits the activation of BTK in immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide is that it has been shown to be effective in inhibiting the growth of several types of cancer cells. It has also been shown to have anti-inflammatory effects, which could have potential therapeutic applications in other diseases. One limitation of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide is that it has only been tested in preclinical studies, and its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are several future directions for research on 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One direction is to further investigate its safety and efficacy in human clinical trials. Another direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and inflammatory disorders. Additionally, further research could be done to identify other targets of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide and to develop more potent and selective inhibitors of BTK.
Synthesemethoden
The synthesis of 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide involves a multi-step process that includes the preparation of several intermediates. The final step of the synthesis involves the coupling of 4-tert-butyl-N-(2-hydroxy-4-methoxyphenyl)benzamide with 2-(1-pyrrolidinyl)aniline in the presence of a coupling agent and a base. The resulting product is then purified to obtain 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been researched for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways that promote cancer cell survival and proliferation. 4-tert-butyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been shown to inhibit the growth of several types of cancer cells, including lymphoma, leukemia, and multiple myeloma.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-21(2,3)17-12-10-16(11-13-17)20(24)22-18-8-4-5-9-19(18)23-14-6-7-15-23/h4-5,8-13H,6-7,14-15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUMGVWMPQNLOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(2-pyrrolidin-1-ylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)

![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)

![3-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5720741.png)
![3-(4-chlorophenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5720764.png)


![ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)

![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)
![2-{2-methoxy-4-[2-(4-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5720805.png)
